

An In-depth Technical Guide to the Toxicological Profile of 3-Ethylpentanoic Acid

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Compound of Interest

Compound Name: 3-Ethylpentanoic acid

Cat. No.: B1595041

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Introduction

3-Ethylpentanoic acid (CAS No. 58888-87-2) is a seven-carbon branched-chain carboxylic acid.^{[1][2]} While not as extensively studied as its structural isomer, valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug, understanding its toxicological profile is crucial for risk assessment in chemical manufacturing, pharmaceutical development, and environmental safety. This guide provides a comprehensive analysis of the known and inferred toxicological properties of **3-Ethylpentanoic acid**, drawing upon direct experimental data, metabolic relationships to valproic acid, and read-across data from structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of the potential hazards associated with this compound.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its toxicity.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₂	[1]
Molecular Weight	130.18 g/mol	[1]
CAS Number	58888-87-2	[1]
IUPAC Name	3-ethylpentanoic acid	[1]
Synonyms	3-ethyl-valeric acid, 2-ethylbutanecarboxylic acid	[3]
Boiling Point	212-215.3 °C	[2][3]
Density	0.9 g/cm ³	[2]
Flash Point	102.8 °C	[2]
LogP (XLogP3)	2.1	[1]

The moderate LogP value suggests that **3-Ethylpentanoic acid** has sufficient lipophilicity to cross biological membranes, a key factor in its potential systemic availability and toxicity.

The Critical Link: Relationship to Valproic Acid (VPA)

The most significant factor in assessing the toxicology of **3-Ethylpentanoic acid** is its structural similarity to valproic acid (VPA). **3-Ethylpentanoic acid** has been identified as an analog of VPA.[4] This relationship is paramount, as the extensive toxicological database for VPA can be leveraged to predict the potential hazards of **3-Ethylpentanoic acid**.

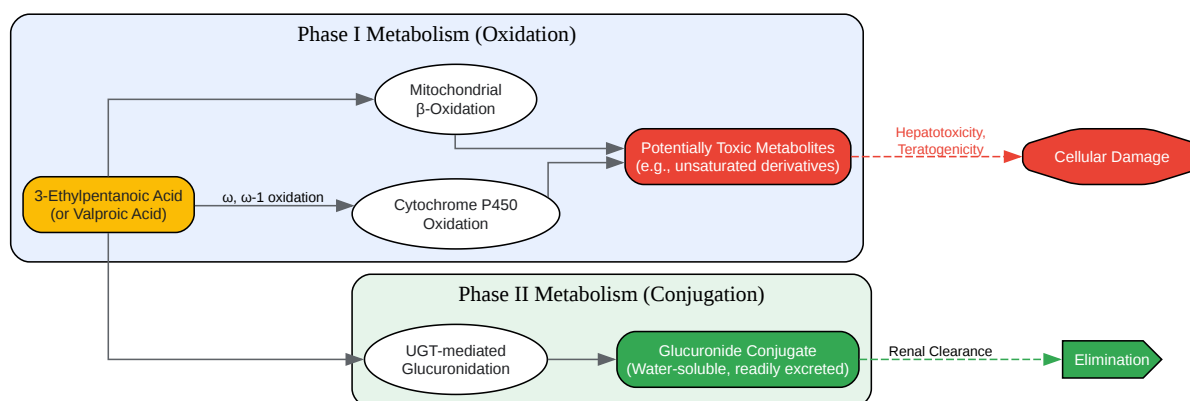
VPA is known for a complex metabolic profile that leads to both therapeutic and toxic effects.[5] The primary metabolic pathways for VPA include glucuronidation, beta-oxidation, and cytochrome P450-mediated oxidation.[6] It is the formation of certain metabolites via these oxidative pathways that is linked to VPA's most severe adverse effects: hepatotoxicity (liver damage) and teratogenicity (developmental toxicity).[5][6]

Given the structural similarity, it is highly probable that **3-Ethylpentanoic acid** undergoes similar metabolic transformations. Therefore, a critical starting point for any toxicological

assessment is to assume that it may share the key hazards associated with VPA, namely hepatotoxicity and teratogenicity.

Visualizing the Metabolic Concern

The following diagram illustrates the generalized metabolic pathways of VPA, which are likely applicable to **3-Ethylpentanoic acid**. The formation of reactive metabolites is a key concern for toxicity.



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Caption: Predicted metabolic pathways for **3-Ethylpentanoic acid** based on Valproic Acid.

Known Toxicological Data for 3-Ethylpentanoic Acid

Direct toxicological data for **3-Ethylpentanoic acid** is very limited. A single acute toxicity study is available:

Study Type	Route of Exposure	Species	Dose/Duration	Toxic Effects	Reference
Acute Toxicity	Intraperitoneal	Mouse	>400 mg/kg	Details of toxic effects not reported other than lethal dose value.	[3]

This single data point, an LD (Lethal Dose) value, indicates moderate acute toxicity via the intraperitoneal route. However, the absence of data for oral, dermal, and inhalation routes—which are more relevant for human exposure—represents a significant data gap.

Read-Across Toxicological Assessment

In the absence of comprehensive data, a read-across approach is a scientifically valid method for hazard assessment. This involves using data from structurally similar chemicals to predict the toxicity of the target compound. For **3-Ethylpentanoic acid**, relevant analogues include other branched-chain carboxylic acids.

2-Ethylhexanoic Acid (EHA)

2-Ethylhexanoic acid (CAS No. 149-57-5) is a close structural analogue. EHA is classified as a Category 3 reproductive toxin, with the risk phrase "Possible risk of harm to the unborn child". [7][8] Developmental toxicity has been observed in rats, with a Lowest Observed Adverse Effect Level (LOAEL) of 100 mg/kg bw/day, often in the absence of maternal toxicity.[7] This is a critical finding, as it suggests the developing fetus is a primary target. Given the structural similarity, there is a strong basis to suspect that **3-Ethylpentanoic acid** may also pose a risk for developmental toxicity.

Valeric Acid

Valeric acid (Pentanoic acid, CAS No. 109-52-4) is a shorter, straight-chain analogue. It is of low acute oral toxicity but is a strong skin and eye irritant.[9] In a screening study, both maternal and developmental toxicity (e.g., delayed ossification) were noted in rats at a dose of

750 mg/kg/day.[9] While structurally less similar than VPA or EHA, this data reinforces the potential for developmental effects within this class of carboxylic acids.

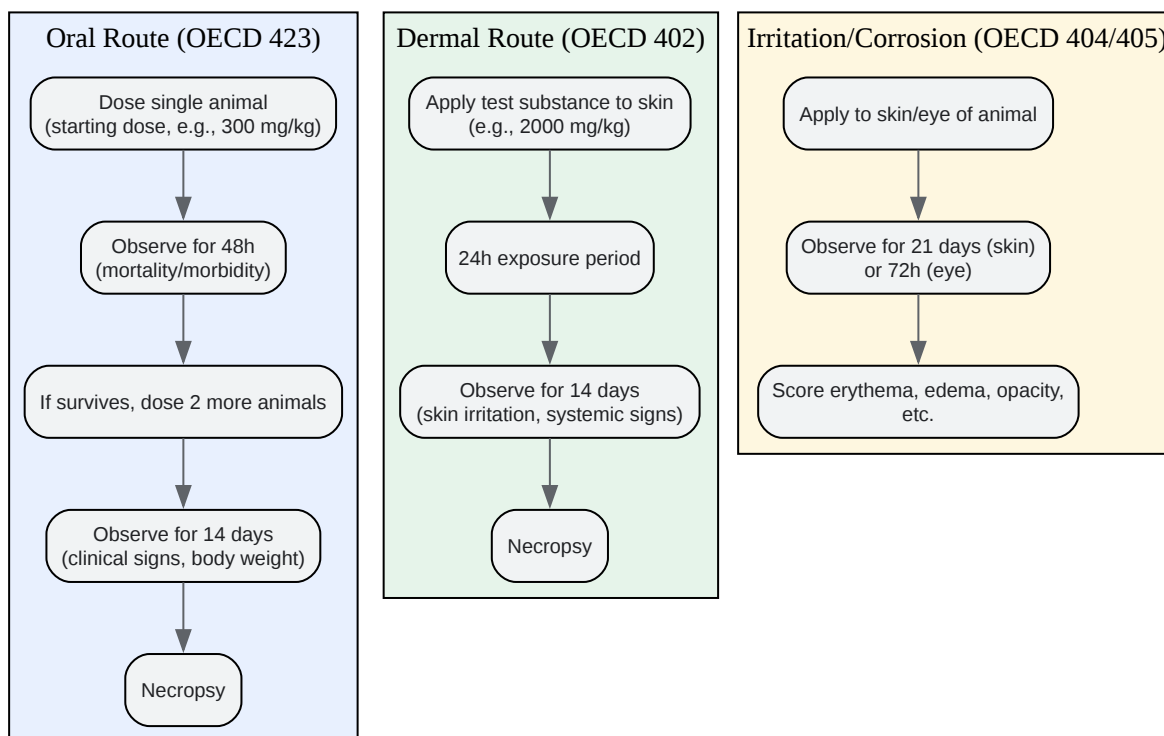
Proposed Experimental Protocols for a Comprehensive Toxicological Profile

To address the existing data gaps, a full toxicological characterization of **3-Ethylpentanoic acid** would require a suite of standardized assays. The following outlines the necessary experimental workflows, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Toxicity Testing

This series of tests establishes the short-term hazards from a single exposure.

Workflow: Acute Toxicity Assessment



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Caption: Workflow for acute toxicity and irritation testing.

Genotoxicity Testing

This is a critical tiered approach to determine if the compound can cause genetic mutations, which can lead to cancer or heritable diseases.

- Bacterial Reverse Mutation Test (Ames Test - OECD 471):
 - Principle: Expose several strains of *Salmonella typhimurium* and *Escherichia coli* with and without metabolic activation (S9 fraction) to the test substance.

- Endpoint: A positive result is a significant dose-related increase in revertant colonies, indicating mutagenicity.
- Causality: The S9 fraction mimics mammalian metabolism, identifying substances that become mutagenic only after being processed in the liver.
- In Vitro Mammalian Cell Micronucleus Test (OECD 487):
 - Principle: Treat cultured mammalian cells (e.g., CHO, V79, L5178Y) with the test substance.
 - Endpoint: Measure the frequency of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes left behind during cell division. A significant increase indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-losing) activity.
 - Self-Validation: Concurrent positive and negative controls are mandatory. Cytotoxicity is measured to ensure effects are not merely due to cell death.

Repeated Dose and Reproductive/Developmental Toxicity

Based on the concerns raised by VPA and EHA, this is the most critical area for investigation. An extended one-generation reproductive toxicity study (OECD 443) is the modern, comprehensive approach.

Protocol: Extended One-Generation Reproductive Toxicity Study (OECD 443)

- Premating Phase (P Generation): Administer **3-Ethylpentanoic acid** daily via oral gavage to groups of young adult male and female rats at a minimum of three dose levels for at least 2 weeks.
- Mating & Gestation: Pair the animals. Continue dosing females through gestation and lactation.
- F1 Generation Assessment: Evaluate litter size, pup viability, growth, and development. Select F1 pups for further assessment.

- Post-Weaning (F1 Generation): Continue dosing selected F1 offspring after weaning into adulthood.
- Endpoints Evaluated:
 - Parental (P): Clinical signs, body weight, food consumption, estrous cycles, sperm parameters, organ weights, histopathology.
 - Offspring (F1): Viability, clinical signs, body weight, sexual maturation (e.g., vaginal opening, preputial separation), neurotoxicity (motor activity, sensory function), organ weights, and histopathology.
 - Developmental Neurotoxicity (DNT) and Developmental Immunotoxicity (DIT) cohorts can be included.
 - Causality & Self-Validation: The inclusion of multiple dose levels and a control group allows for the determination of a No-Observed-Adverse-Effect Level (NOAEL). The comprehensive set of endpoints provides a weight of evidence to identify specific target organs for reproductive or developmental toxicity.

Summary and Risk Assessment Outlook

The toxicological profile of **3-Ethylpentanoic acid** is currently incomplete. However, based on its structural relationship to valproic acid and read-across to 2-ethylhexanoic acid, a conservative approach to risk assessment is warranted.

- Key Hazards of Concern: The primary hazards are likely hepatotoxicity and developmental/reproductive toxicity.
- Data Gaps: Comprehensive data on acute toxicity (oral, dermal), genotoxicity, repeated-dose toxicity, and carcinogenicity are absent.
- Recommendations: Professionals handling **3-Ethylpentanoic acid** should use appropriate personal protective equipment (gloves, eye protection) to minimize exposure. Given the potential for reproductive toxicity, particular caution should be exercised by individuals of reproductive age. Further testing, beginning with a robust in vitro genotoxicity battery and an

extended one-generation reproductive toxicity study, is strongly recommended to definitively characterize its toxicological profile.

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